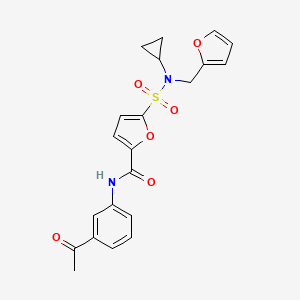
N-(3-acetylphenyl)-5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-acetylphenyl)-5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-acetylphenyl)-5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, an acetophenone moiety, and a sulfamoyl group, which contribute to its chemical reactivity and biological properties. Its molecular formula is C18H20N2O4S, and it has a molecular weight of approximately 364.43 g/mol.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group is known to interact with various enzymes, potentially inhibiting their activity. This could lead to altered metabolic pathways in target cells.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant properties, which may protect cells from oxidative stress.
- Cellular Signaling Modulation : The presence of the furan and acetophenone moieties suggests potential interactions with cellular signaling pathways, including those involved in apoptosis and cell proliferation.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A notable study indicated that furan derivatives could effectively induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases .
Antimicrobial Activity
The antimicrobial properties of compounds containing furan rings have also been documented. Research has shown that these compounds can exhibit inhibitory effects against various bacterial strains by disrupting bacterial cell wall synthesis or function .
Study 1: Cytotoxicity on Cancer Cell Lines
In a comparative study assessing the cytotoxic effects of furan derivatives on human cancer cell lines, it was found that the compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. This suggests a promising therapeutic index for further development .
Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several furan-containing compounds against resistant strains of bacteria. The results indicated that this compound showed significant inhibition zones in agar diffusion assays, indicating potent antimicrobial activity .
Data Tables
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-14(24)15-4-2-5-16(12-15)22-21(25)19-9-10-20(29-19)30(26,27)23(17-7-8-17)13-18-6-3-11-28-18/h2-6,9-12,17H,7-8,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUUEFJKGAPHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(CC3=CC=CO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














